2-(2,3-dihydro-1H-inden-5-yloxy)-N-(1-ethylpiperidin-4-yl)propanamide
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Overview
Description
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(1-ethylpiperidin-4-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of an indene moiety linked to a piperidine ring through a propanamide chain. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(1-ethylpiperidin-4-yl)propanamide typically involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the indene moiety.
Formation of the Propanamide Chain: The final step involves the formation of the amide bond, typically through the reaction of an acid chloride or anhydride with an amine.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(1-ethylpiperidin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the indene or piperidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(1-ethylpiperidin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(1-methylpiperidin-4-yl)propanamide
- 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(1-ethylpiperidin-3-yl)propanamide
Uniqueness
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(1-ethylpiperidin-4-yl)propanamide is unique due to its specific structural features, such as the position of the piperidine ring and the nature of the substituents. These structural differences can lead to variations in biological activity, making this compound distinct from its analogs.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(1-ethylpiperidin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-3-21-11-9-17(10-12-21)20-19(22)14(2)23-18-8-7-15-5-4-6-16(15)13-18/h7-8,13-14,17H,3-6,9-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMBFLQSTGFEMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C(C)OC2=CC3=C(CCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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